molecular formula C21H18N2O5 B12998089 2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide

2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide

Cat. No.: B12998089
M. Wt: 378.4 g/mol
InChI Key: HZTYJQWGCPZJHJ-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-benzyloxyphenol with 2-chloroacetyl chloride to form 2-(4-(benzyloxy)phenoxy)acetyl chloride. This intermediate is then reacted with 3-nitroaniline under appropriate conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The benzyloxy group can be cleaved to form the corresponding phenol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine or phenol.

    Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol
  • 4-Benzyloxy-3-nitroacetophenone
  • 2-(4-Benzyloxyphenoxy)methyl-oxirane

Uniqueness

2-(4-(Benzyloxy)phenoxy)-N-(3-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-(4-phenylmethoxyphenoxy)acetamide

InChI

InChI=1S/C21H18N2O5/c24-21(22-17-7-4-8-18(13-17)23(25)26)15-28-20-11-9-19(10-12-20)27-14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,22,24)

InChI Key

HZTYJQWGCPZJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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